![molecular formula C12H18BNO3 B6164536 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 2223040-19-3](/img/no-structure.png)

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

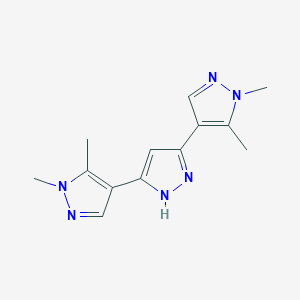

The compound “1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical compound that contains a pyrrole ring and a boronate ester group . The boronate ester group is derived from a compound known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Synthesis Analysis

The synthesis of this compound could involve the reaction of a pyrrole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The exact synthetic route would depend on the specific pyrrole derivative used. A study has reported the synthesis of a similar compound through two substitution reactions .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a boronate ester group, which includes a boron atom bonded to two oxygen atoms and a carbon atom . The boronate ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis

The boronate ester group in this compound can participate in various chemical reactions. For example, it can react with amines to form imine linkages . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the boronate ester group could influence its reactivity and solubility .Wissenschaftliche Forschungsanwendungen

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-onel-1-methyl-1-oxoborolane has been studied for its potential applications in the fields of materials science, catalysis, and biochemistry. In materials science, this compound has been used as a catalyst for the synthesis of polymers and other materials. In catalysis, it has been studied as a potential reagent for the synthesis of organic compounds. In biochemistry, it has been studied for its potential use as a reagent in the synthesis of proteins and other biological molecules.

Wirkmechanismus

The mechanism of action of 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-onel-1-methyl-1-oxoborolane is not fully understood. However, it is believed that the boron-pyrrolidine complex formed in the synthesis of this compound serves as an intermediate in the formation of the desired product. The boron-pyrrolidine complex is thought to facilitate the hydrolysis of the substrate, allowing for the formation of the desired product.

Biochemical and Physiological Effects

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-onel-1-methyl-1-oxoborolane has not been studied extensively for its biochemical and physiological effects. However, it is believed that this compound may have potential applications in the field of biochemistry, as it has been shown to be a useful reagent in the synthesis of proteins and other biological molecules. Additionally, this compound may be useful in the synthesis of materials for medical applications, such as drug delivery systems and implants.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-onel-1-methyl-1-oxoborolane in lab experiments is that it can be synthesized in high yields. Additionally, this compound can be used in a variety of solvents, which makes it a versatile reagent for a variety of reactions. However, the synthesis of this compound can be difficult to optimize, and the reaction conditions must be carefully controlled in order to yield the desired product in high yields.

Zukünftige Richtungen

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-onel-1-methyl-1-oxoborolane has potential applications in a variety of fields, including materials science, catalysis, and biochemistry. Further research is needed to determine the full potential of this compound and its applications in these fields. Additionally, research should be conducted to optimize the synthesis of this compound and to develop new methods for its use in lab experiments. Finally, further research should be conducted to explore the potential biochemical and physiological effects of this compound.

Synthesemethoden

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-onel-1-methyl-1-oxoborolane is synthesized via the reaction of 1-methyl-1-oxoborolane and pyrrolidine in the presence of a Lewis acid. The reaction proceeds via the formation of a boron-pyrrolidine complex, which is then hydrolyzed to yield the desired product. The reaction can be carried out in either aqueous or organic solvents, and the reaction conditions can be optimized to yield the desired product in high yields.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the use of a Suzuki coupling reaction between a boronic acid and a halogenated pyrrole. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the ketone functional group. ", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "1-bromo-5-(1H-pyrrol-2-yl)ethan-1-one", "Palladium(II) acetate", "Triphenylphosphine", "Copper(I) iodide", "Diethyl ether", "Toluene", "Acetyl chloride", "Aluminum chloride" ], "Reaction": [ "Step 1: The boronic acid is prepared by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride with sodium borohydride in the presence of a palladium catalyst.", "Step 2: The boronic acid is then coupled with 1-bromo-5-(1H-pyrrol-2-yl)ethan-1-one using a Suzuki coupling reaction. The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of copper(I) iodide as a co-catalyst. The reaction is carried out in diethyl ether as a solvent.", "Step 3: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst. The reaction is carried out in toluene as a solvent.", "Step 4: The final product, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one, is obtained by purification through column chromatography." ] } | |

CAS-Nummer |

2223040-19-3 |

Molekularformel |

C12H18BNO3 |

Molekulargewicht |

235.09 g/mol |

IUPAC-Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethanone |

InChI |

InChI=1S/C12H18BNO3/c1-8(15)9-6-7-10(14-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3 |

InChI-Schlüssel |

WDGOLHANVAEMRD-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)C |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.